Belinostat - 414864-00-9

Belinostat

Catalog Number: EVT-261244
CAS Number: 414864-00-9
Molecular Formula: C15H14N2O4S
Molecular Weight: 318.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Belinostat, chemically known as (2E)-N-Hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide, is a pan-histone deacetylase (HDAC) inhibitor. [] It effectively inhibits Class I, II, and IV HDAC enzymes at micromolar concentrations. [] Classified as a hydroxamic acid-based compound, Belinostat plays a crucial role in scientific research, particularly in understanding epigenetic regulation and its implications for various diseases, including cancer. [, , ]

Future Directions
  • Optimizing treatment strategies: Exploring different doses, schedules, and combination therapies to enhance efficacy and minimize toxicity. [, , , ]
  • Identifying predictive biomarkers: Identifying biomarkers that predict response to Belinostat therapy will enable personalized treatment approaches. [, ]
  • Developing novel drug delivery systems: Utilizing nanotechnology and other approaches to improve Belinostat's pharmacokinetic profile and target delivery to tumor sites. []
  • Investigating its potential for other diseases: Exploring Belinostat's therapeutic potential for non-cancerous diseases where HDAC dysregulation plays a role, such as neurological disorders. []

Belinostat-glucuronide

Compound Description: Belinostat-glucuronide is a phase II metabolite of belinostat, formed through glucuronidation primarily by UDP-glucuronosyltransferase 1A1 (UGT1A1) [, , , ]. This metabolic pathway represents the dominant route for belinostat elimination. Individuals carrying polymorphisms in the UGT1A1 gene, particularly UGT1A1*28 and UGT1A1*60, exhibit reduced enzymatic activity and consequently increased belinostat exposure, leading to elevated levels of belinostat-glucuronide and potentially higher toxicity [, ].

Methylated-belinostat

Compound Description: Methylated-belinostat is a phase I metabolite of belinostat detected in both in vitro and in vivo studies [, , ].

Belinostat amide

Compound Description: Belinostat amide is a metabolite of belinostat, generated through reduction, and has been identified in in vitro studies using rat liver microsomes [] and in vivo studies in mice []. It is also found to be the most abundant metabolite in feces [].

3-ASBA (3-aminosalbenzoic acid)

Compound Description: 3-ASBA is a metabolite of belinostat formed through further metabolization of the belinostat acid metabolite [].

Belinostat acid

Compound Description: Belinostat acid is a phase I metabolite of belinostat, formed through deamination []. It can be further metabolized into 3-ASBA [].

ZL277

Compound Description: ZL277 is a boron-containing prodrug of belinostat designed to enhance bioavailability and efficacy []. It demonstrates improved pharmacokinetic properties compared to belinostat, exhibiting a longer half-life (t1/2 of 10.7 h) and higher exposure (AUC of 1506.9 ng/mL*h) in a mouse model [].

ZL277-B(OH)2-452

Compound Description: ZL277-B(OH)2-452 is a major metabolite formed during the hydrolysis of the prodrug ZL277 [].

ZL277-OH-424

Compound Description: ZL277-OH-424 is a primary oxidative metabolite of ZL277, the prodrug of belinostat []. This metabolite can undergo further metabolism via glucuronidation and sulfation pathways [].

Panobinostat (LBH589)

Compound Description: Panobinostat is another pan-HDAC inhibitor, similar to belinostat, that has shown efficacy in treating multiple myeloma []. It targets a broad spectrum of HDAC enzymes, including class I, II, and IV []. Like belinostat, panobinostat induces apoptosis and can be used in combination with other chemotherapeutic agents [].

Vorinostat (SAHA)

Compound Description: Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is another HDAC inhibitor structurally similar to belinostat and is approved for treating cutaneous T-cell lymphoma [].

Romidepsin (FK228, Istodax)

Compound Description: Romidepsin is a cyclic peptide HDAC inhibitor, structurally distinct from belinostat, but also approved for treating cutaneous T-cell lymphoma []. It inhibits HDAC1 and HDAC2 activity [].

Pralatrexate

Compound Description: Pralatrexate is a folate analog metabolic inhibitor used in the treatment of relapsed or refractory peripheral T-cell lymphoma [].

Overview

Belinostat is a hydroxamic acid derivative and a potent inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It is primarily used in the treatment of hematological malignancies, particularly peripheral T-cell lymphoma. Belinostat enhances the acetylation of histones, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.

Source and Classification

Belinostat was developed by the pharmaceutical company Topotarget and is marketed under the brand name Beleodaq. It is classified as an antineoplastic agent and falls under the category of HDAC inhibitors. The compound is recognized for its role in epigenetic regulation, making it a significant focus in cancer research.

Synthesis Analysis

Methods and Technical Details

The synthesis of belinostat involves several steps, typically starting from benzoic acid or related compounds. One notable method includes a six-step synthetic route that utilizes benzoic acid as the initial material. This method includes:

  1. Chlorosulfonation: Reacting benzoic acid with chlorosulfonic acid to introduce a sulfonyl group.
  2. Aniline Condensation: Condensing the sulfonated compound with aniline in the presence of an alkaline reagent.
  3. Reduction: Reducing the resulting compound to form an intermediate.
  4. Oxidation: Using a metal-free oxidizing agent to convert the intermediate into a hydroxamic acid.
  5. Witting-Horner Condensation: A reaction that forms alkenes through the condensation of a phosphonium ylide with a carbonyl compound.
  6. Hydrolysis: Finalizing the synthesis by hydrolyzing to yield belinostat .

This synthetic pathway is advantageous due to its cost-effectiveness and reduced environmental impact, utilizing readily available starting materials and minimizing hazardous waste.

Molecular Structure Analysis

Structure and Data

Belinostat has a molecular formula of C_11H_12N_2O_3S, with a molecular weight of approximately 252.29 g/mol. The structure features a hydroxamic acid functional group, which is critical for its activity as an HDAC inhibitor.

  • Chemical Structure: The core structure includes:
    • A benzene ring
    • A hydroxamic acid moiety (-C(=O)NHOH)
    • A sulfonamide group

The specific arrangement of these functional groups contributes to its biological activity and interaction with target enzymes.

Chemical Reactions Analysis

Reactions and Technical Details

Belinostat acts primarily through inhibition of histone deacetylases, which leads to increased acetylation of histones and altered gene expression profiles in cancer cells. The chemical reactions involved include:

  • Deacetylation Inhibition: Belinostat binds to the active site of HDACs, preventing them from removing acetyl groups from histone proteins.
  • Gene Expression Modulation: The inhibition results in upregulation of tumor suppressor genes and downregulation of oncogenes, promoting apoptosis and inhibiting proliferation in malignant cells .
Mechanism of Action

Process and Data

The mechanism by which belinostat exerts its anticancer effects involves several key processes:

  1. Binding to HDACs: Belinostat binds to the zinc ion at the active site of HDACs, leading to their inhibition.
  2. Histone Acetylation: Inhibition results in hyperacetylation of histones, which alters chromatin structure, making it more accessible for transcriptional machinery.
  3. Induction of Apoptosis: The changes in gene expression can trigger apoptosis in cancer cells, thereby reducing tumor growth.

Studies have shown that belinostat exhibits IC50 values in the low nanomolar range for various HDAC isoforms, indicating its potent inhibitory activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Belinostat is typically found as a white to off-white crystalline powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: The compound is stable under normal conditions but should be stored away from light to prevent degradation.

The melting point ranges around 150-160 °C, indicating its thermal stability suitable for pharmaceutical formulations .

Applications

Scientific Uses

Belinostat has several significant applications:

  1. Cancer Treatment: Primarily used for treating peripheral T-cell lymphoma and other hematologic malignancies.
  2. Research Tool: Utilized in laboratory settings to study epigenetic regulation mechanisms and HDAC biology.
  3. Combination Therapy: Investigated for use alongside other chemotherapeutic agents to enhance anticancer efficacy.

Properties

CAS Number

414864-00-9

Product Name

Belinostat

IUPAC Name

(E)-N-hydroxy-3-[3-(phenylsulfamoyl)phenyl]prop-2-enamide

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

InChI

InChI=1S/C15H14N2O4S/c18-15(16-19)10-9-12-5-4-8-14(11-12)22(20,21)17-13-6-2-1-3-7-13/h1-11,17,19H,(H,16,18)/b10-9+

InChI Key

NCNRHFGMJRPRSK-MDZDMXLPSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Solubility

Soluble in DMSO

Synonyms

Belinostat; PXD 101; Beleodaq; PDX101; PX 105684; PXD-101; PXD101

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO

Isomeric SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.